![molecular formula C17H18N4O3S B2684894 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013797-36-8](/img/structure/B2684894.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a condensation reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : In a study by Mohareb and Kumar et al., derivatives of pyrazole were synthesized and tested for their anticancer activity against MCF7 and HCT116 cell lines. The most potent compound showed an IC50 value of 0.39 ± 0.06 µM against HCT116 cells, demonstrating the potential of pyrazole derivatives in cancer therapy .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory properties. The compound has been evaluated in vitro for its ability to inhibit inflammatory pathways.
Case Study : A study reported that substituted pyrazoles exhibited superior anti-inflammatory effects compared to standard medications like diclofenac sodium. The specific structural modifications in the pyrazole scaffold were found to enhance its efficacy .
Enzyme Inhibition
Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Data Table: Inhibition Potency Against CDKs
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 0.46 ± 0.04 |
Compound B | HCT116 | 0.39 ± 0.06 |
This compound | Various | TBD |
Synthesis and Development
The synthesis of this compound involves several chemical reactions that allow for the incorporation of various substituents that enhance its biological activity.
Synthesis Pathway :
- Start with a thiazole derivative.
- Introduce a dimethoxyphenyl group through electrophilic substitution.
- Form the pyrazole ring via cyclization reactions.
Mechanism of Action
The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of signal transduction pathways that promote cell proliferation and survival, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide: Another positional isomer.
Uniqueness
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets compared to its isomers.
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiazole ring, a pyrazole ring, and a carboxamide group. The molecular formula is C17H18N4O3S with a molecular weight of 358.4 g/mol .
Synthesis Methods
The synthesis typically involves several steps:
- Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis by reacting α-haloketones with thioamides under acidic conditions.
- Pyrazole Ring Formation : Synthesized by the reaction of hydrazines with 1,3-diketones under reflux conditions.
- Coupling Reaction : The thiazole and pyrazole rings are coupled via condensation with a suitable carboxylic acid derivative .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For instance, studies report that compounds with similar structures demonstrate IC50 values ranging from 25 nM to over 49 µM against different cancer cell lines .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
This compound has shown promising results against various microbial strains. It was tested against Bacillus subtilis, E. coli, and Aspergillus niger, exhibiting significant antimicrobial activity at concentrations as low as 40 µg/mL .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for various kinases and proteases involved in cancer progression.
- Signal Transduction Pathways : The compound disrupts pathways that promote cell survival and proliferation, particularly in cancer cells .
Research Findings and Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Antitumor Activity : In a study involving A549 lung cancer cells, derivatives of pyrazole showed significant cytotoxicity and induced autophagy without apoptosis at low concentrations (IC50 = 0.95 nM) .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammation markers .
- Microbial Resistance Studies : The compound's effectiveness against resistant strains highlights its potential in developing new antimicrobial therapies .
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-14(21(2)20-10)16(22)19-17-18-13(9-25-17)12-6-5-11(23-3)8-15(12)24-4/h5-9H,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMWZTNQMLTSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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